(1H-Imidazol-4-yl)methyl carbamimidothioate is a chemical compound with the molecular formula and a CAS number of 104926-41-2. It is classified as a thioamide derivative of imidazole, which is a five-membered heterocyclic compound containing nitrogen. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of (1H-Imidazol-4-yl)methyl carbamimidothioate typically involves the reaction of imidazole derivatives with isothiocyanates or thiourea compounds. A common method includes:
Technical details regarding specific reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.
The molecular structure of (1H-Imidazol-4-yl)methyl carbamimidothioate can be represented using various structural formulas:
CNC(=N)N=C(S)C1=CN=CN1
InChI=1S/C5H8N4S/c6-5(7)9-3-1-2-8-4(3)10/h1-2H2,(H3,6,7)(H4,8,9)
This representation highlights the connectivity between atoms and functional groups within the molecule.
(1H-Imidazol-4-yl)methyl carbamimidothioate can participate in various chemical reactions typical for thioamides and imidazole derivatives:
Each reaction type presents opportunities for further functionalization and exploration in synthetic organic chemistry.
The mechanism of action for (1H-Imidazol-4-yl)methyl carbamimidothioate primarily relates to its interaction with biological targets:
Data from pharmacological studies indicate that derivatives of this compound may exhibit varying degrees of potency depending on their structural modifications.
Relevant data from studies indicate that careful handling and storage conditions are necessary to maintain compound integrity.
(1H-Imidazol-4-yl)methyl carbamimidothioate has several scientific uses:
Research continues to explore its full potential in medicinal chemistry and related fields, emphasizing its versatility as a chemical building block.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0